3-Methanesulfonyl-2,2-dimethylpropan-1-amine hydrochloride
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Overview
Description
3-Methanesulfonyl-2,2-dimethylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C6H15NO2S·HCl. It is primarily used in research and development within the pharmaceutical and chemical industries. This compound is known for its stability and reactivity, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonyl-2,2-dimethylpropan-1-amine hydrochloride typically involves the reaction of 2,2-dimethylpropan-1-amine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable purification methods.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonyl-2,2-dimethylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methanesulfonyl-2,2-dimethylpropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methanesulfonyl-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Used as a reagent in organic synthesis.
2,2-Dimethylpropan-1-amine: A precursor in the synthesis of various amine derivatives.
Methanesulfonamide: Another sulfonyl-containing compound with similar reactivity.
Uniqueness
3-Methanesulfonyl-2,2-dimethylpropan-1-amine hydrochloride is unique due to its combination of a sulfonyl group and a tertiary amine. This structure imparts specific reactivity and stability, making it a versatile compound in synthetic and research applications.
Properties
IUPAC Name |
2,2-dimethyl-3-methylsulfonylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S.ClH/c1-6(2,4-7)5-10(3,8)9;/h4-5,7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDCACXMZZMQLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CS(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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